2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(5-Chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a chlorothiophene moiety via an acetamide bridge. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities . The 2,4-dimethylphenyl substituent on the oxadiazole ring contributes steric bulk, which may modulate receptor interactions or solubility.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-3-5-12(10(2)7-9)15-19-20-16(22-15)18-14(21)8-11-4-6-13(17)23-11/h3-7H,8H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCADOICEXSQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The chlorinated thiophene and the oxadiazole derivative are coupled using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Substituent-Driven Modifications
The following compounds share the 1,3,4-oxadiazole-acetamide framework but differ in substituents, leading to distinct physicochemical and biological properties:
Substituent Impact Analysis
- Chlorothiophene vs. Indole/Benzofuran : The chlorothiophene group in the target compound likely increases lipophilicity compared to indole (polar NH group) or benzofuran (oxygen-containing) substituents .
- Dimethylphenyl vs. Dimethoxyphenyl : The 2,4-dimethylphenyl group in the target compound may reduce solubility relative to dimethoxyphenyl derivatives but improve metabolic stability by resisting oxidative demethylation .
- Sulfanyl vs.
Spectral Characteristics
- IR Spectroscopy : The absence of C–S absorption bands near 1384 cm⁻¹ confirms successful S-alkylation (cf. ). Stretching vibrations for C–S in the target compound are expected near 621 cm⁻¹, similar to analogs like 14a .
- NMR : Aromatic protons from the 2,4-dimethylphenyl group would resonate at δ 6.8–7.2 ppm, while the chlorothiophene protons appear downfield (δ 7.3–7.5 ppm) due to electron-withdrawing effects .
Pharmacological and Physicochemical Profiles
Bioactivity Trends
- Antimicrobial Activity : Benzofuran-oxadiazole hybrids () exhibit potent antimicrobial effects, suggesting the target compound’s chlorothiophene group may confer similar activity .
- Enzyme Inhibition : Sulfanyl-linked oxadiazoles (e.g., ) show tyrosinase inhibition, which could be explored for the target compound .
Biological Activity
The compound 2-(5-chlorothiophen-2-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorothiophene moiety and the dimethylphenyl group contributes to its pharmacological profile.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3O2S |
| Molecular Weight | 345.83 g/mol |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The 1,3,4-oxadiazole derivatives are known to inhibit various enzymes and growth factors involved in cancer progression. These include:
- Telomerase
- Topoisomerase
- Histone deacetylases (HDAC)
- Poly(ADP-ribose) polymerase (PARP)
These interactions lead to modulation of cellular processes such as apoptosis and cell cycle regulation, which are critical in cancer therapy .
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) revealed that derivatives of oxadiazoles show IC50 values significantly lower than standard chemotherapeutics like cisplatin. For example, certain derivatives exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 cells .
- Apoptotic Activity : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity:
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on A549 Cells : A study tested a series of oxadiazole derivatives for their anticancer activity against A549 cells. Compounds with structural similarities to the target compound showed promising results with significant cytotoxic effects and selectivity towards cancer cells .
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities of the compound to active sites of targeted enzymes involved in cancer progression. This supports the hypothesis that structural modifications enhance biological activity through improved receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
